molecular formula C39H51N5O8S B606963 DBCO-PEG4-Biotin CAS No. 1255942-07-4

DBCO-PEG4-Biotin

Cat. No.: B606963
CAS No.: 1255942-07-4
M. Wt: 749.92
InChI Key: LNHSQAOQVNHUGL-QRBHCBQLSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DBCO-PEG4-Biotin involves the conjugation of dibenzocyclooctyne (DBCO) with a polyethylene glycol (PEG) spacer and a biotin moiety. The reaction typically proceeds via strain-promoted alkyne-azide cycloaddition (SPAAC), a copper-free click chemistry reaction . The general steps are as follows:

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is typically purified using chromatographic techniques and characterized using nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) .

Chemical Reactions Analysis

Types of Reactions

DBCO-PEG4-Biotin primarily undergoes strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. This reaction is highly specific and efficient, forming a stable triazole linkage without the need for a copper (I) catalyst .

Common Reagents and Conditions

    Reagents: Azide-functionalized compounds or biomolecules.

    Conditions: The reaction is typically carried out in aqueous buffers at room temperature.

Major Products

The major product formed from the reaction of this compound with azide-functionalized compounds is a stable triazole linkage, which is highly stable and resistant to hydrolysis .

Scientific Research Applications

Bioconjugation

Overview : DBCO-PEG4-Biotin is primarily utilized for bioconjugation, which involves attaching biomolecules to surfaces or other molecules. This property is crucial for the development of targeted drug delivery systems.

Applications :

  • Targeted Drug Delivery : By conjugating drugs to specific biomolecules, researchers can enhance the specificity and efficacy of therapeutic agents, particularly in cancer treatment .
  • Surface Modification : The compound allows for the functionalization of surfaces in biosensors and other diagnostic devices, improving their performance and sensitivity .

Diagnostics

Overview : this compound plays a critical role in the creation of biosensors and diagnostic assays, enabling sensitive detection of biomolecules.

Applications :

  • Biosensors : The compound is used to develop biosensors that can detect specific proteins or nucleic acids with high sensitivity. For instance, it has been employed in electrochemical sensors for detecting fatty acid synthase inhibitors .
  • Diagnostic Assays : It facilitates the development of assays that can identify biomarkers associated with various diseases, including cancer and metabolic disorders .

Protein Labeling

Overview : Protein labeling with this compound is essential for studying protein interactions and functions.

Applications :

  • Studying Protein Interactions : Researchers use this biotinylation reagent to label proteins, allowing for the investigation of protein-protein interactions through techniques such as affinity purification and mass spectrometry .
  • Visualization Techniques : The labeled proteins can be visualized using fluorescent microscopy or other imaging techniques, aiding in the understanding of cellular processes .

Imaging Techniques

Overview : this compound enhances imaging applications by providing a means to visualize cellular components in real-time.

Applications :

  • Fluorescence Microscopy : The compound enables the use of fluorescently labeled streptavidin to visualize biotinylated targets within cells, facilitating studies on cellular dynamics and localization .
  • Tracking Biological Processes : It aids in tracking biological processes by allowing researchers to label specific cellular components and observe changes over time .

Therapeutic Development

Overview : this compound is involved in the formulation of therapeutics, particularly in precision medicine approaches.

Applications :

  • Cancer Research : The compound's ability to selectively target tumor cells makes it valuable in developing targeted therapies that minimize damage to healthy tissues while maximizing therapeutic effects .
  • Drug Screening : It can be used in high-throughput screening assays to identify potential therapeutic agents by monitoring interactions with biological targets .

Data Summary Table

Application AreaSpecific UsesKey Benefits
BioconjugationTargeted drug delivery, surface modificationEnhanced specificity and efficacy
DiagnosticsBiosensors, diagnostic assaysHigh sensitivity and specificity
Protein LabelingStudying interactions, visualization techniquesInsights into protein functions
Imaging TechniquesFluorescence microscopyReal-time tracking of biological processes
Therapeutic DevelopmentCancer research, drug screeningPrecision targeting of therapies

Case Studies

  • Electrochemical Biosensor Development
    • A study demonstrated the use of this compound in enhancing the sensitivity of electrochemical biosensors for detecting fatty acid synthase inhibitors. The results indicated a linear correlation between peak current and analyte concentration, showcasing its potential in metabolic disease research .
  • Protein Interaction Studies
    • In another application, researchers utilized this compound for labeling proteins involved in signaling pathways. This approach allowed for detailed mapping of protein interactions within cellular environments, contributing significantly to our understanding of cellular mechanisms .

Mechanism of Action

The mechanism of action of DBCO-PEG4-Biotin involves the strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. The DBCO moiety reacts with azide-functionalized compounds to form a stable triazole linkage. This reaction is highly specific and efficient, allowing for the selective labeling of azide-containing biomolecules . The PEG spacer enhances the solubility and reduces aggregation, while the biotin moiety allows for detection and purification using streptavidin or avidin affinity reagents .

Biological Activity

DBCO-PEG4-Biotin is a biotinylation reagent that plays a crucial role in biochemical research, particularly in the context of click chemistry. Its unique structure allows for efficient labeling of azide-modified biomolecules through a copper-free reaction mechanism known as Strain-Promoted Alkyne-Azide Chemistry (SPAAC). This feature makes it particularly valuable in live-cell studies where the presence of cytotoxic copper catalysts is undesirable.

Chemical Structure and Properties

  • Chemical Formula : C39H51N5O8S
  • Molecular Weight : 749.92 g/mol
  • CAS Number : 1255942-07-4
  • Purity : ≥95% (HPLC)
  • Solubility : Soluble in DMSO, DMF, and other organic solvents.

The compound features a dibenzocyclooctyne (DBCO) moiety linked to a hydrophilic polyethylene glycol (PEG) chain and a biotin group. The PEG linker enhances solubility and reduces aggregation, facilitating its use in biological systems .

This compound interacts with azide-containing biomolecules to form a stable triazole linkage. This reaction occurs rapidly and does not require heating or copper catalysis, making it suitable for sensitive biological applications. The high affinity of biotin for streptavidin allows for effective detection and purification of biotinylated molecules .

Biological Applications

This compound has diverse applications in various fields, including:

  • Protein Labeling : It is extensively used for tagging proteins in live cells, allowing researchers to study protein interactions and dynamics without disrupting cellular functions.
  • Fluorescence Microscopy : The compound can be used to label biomolecules for visualization under fluorescence microscopy, enhancing the detection sensitivity via streptavidin-fluorophore conjugates .
  • Affinity Purification : Its strong interaction with streptavidin enables the purification of biotinylated proteins from complex mixtures .

Case Study 1: Labeling of Cell Surface Glycans

In a study involving CHO cells, researchers incubated cells with 1 µM this compound at 37°C for one hour, followed by labeling with Cy5-azide. This method demonstrated efficient labeling of cell surface glycans without compromising cell viability or function. The resulting fluorescent signals were analyzed using epifluorescence microscopy .

Case Study 2: Electrochemical Detection of FTO Enzyme Activity

A recent study explored the use of this compound in electrochemical assays to detect FTO enzyme activity. The enzyme was labeled with this compound, which facilitated the development of a sensitive electrochemical detection method with a detection limit of 5.80 × 10⁻⁸ M. This approach showed promise for screening potential therapeutic drugs related to obesity and diabetes .

Comparative Analysis with Similar Compounds

Compound NameKey FeaturesUnique Aspects
Azide-PEG4-BiotinDirectly incorporates azides instead of DBCOSimpler structure but less effective in aqueous environments
Biotin-DBCOLacks PEG linker; lower solubilityMore straightforward but less versatile
NHS-BiotinUses N-hydroxysuccinimide for couplingMore reactive but requires specific conditions

This compound stands out due to its combination of copper-free click chemistry, high solubility, and strong affinity for streptavidin, making it particularly valuable in live-cell studies and sensitive applications .

Q & A

Basic Research Questions

Q. What is the role of the PEG4 spacer in DBCO-PEG4-Biotin, and how does it influence experimental outcomes?

The PEG4 spacer enhances water solubility and reduces steric hindrance during bioconjugation, enabling efficient reactions between the DBCO group and azide-modified biomolecules. Its hydrophilic nature improves biocompatibility, which is critical for in vitro and cellular assays. For protocols requiring solubility adjustments, pre-dissolving this compound in DMSO (e.g., 100 mg/mL stock) followed by dilution in PBS is recommended to avoid aggregation .

Q. How does the SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition) mechanism of this compound differ from traditional click chemistry?

Unlike copper-catalyzed azide-alkyne cycloaddition (CuAAC), SPAAC eliminates copper toxicity risks and preserves biomolecule integrity. The DBCO group reacts with azides via ring strain, forming stable triazole linkages under mild conditions (e.g., 37°C for 90 minutes in PBS). This is ideal for sensitive applications like live-cell labeling or protein conjugation .

Q. What are the critical storage and handling conditions for this compound to maintain reactivity?

Store lyophilized powder at -20°C in anhydrous, light-protected conditions. Reconstituted solutions in DMSO should be aliquoted to avoid freeze-thaw cycles, which degrade PEG4 stability. For aqueous buffers, use freshly prepared solutions to prevent hydrolysis, especially in alkaline conditions .

Advanced Research Questions

Q. How can researchers optimize this compound conjugation efficiency in complex biological systems (e.g., cell lysates or serum-containing media)?

  • Step 1: Pre-clear samples with streptavidin beads to remove endogenous biotin.
  • Step 2: Use a molar excess of this compound (5–10× relative to target azides) to compete with non-specific binding.
  • Step 3: Incubate at 25–37°C for 2–4 hours; prolonged incubation (>12 hours) may increase background noise.
  • Validation: Confirm conjugation via gel shift assays (e.g., PAGE) or streptavidin-HRP Western blot .

Q. How should discrepancies in electrophoretic mobility shift assays (EMSAs) involving this compound be analyzed?

Unexpected band patterns (e.g., lack of shift in treated samples) may indicate:

  • Insufficient azide activation: Validate azide incorporation using mass spectrometry or fluorogenic probes.
  • Steric hindrance: Shorten PEG length (e.g., switch to DBCO-PEG2-Biotin) or use cleavable linkers.
  • Non-specific binding: Include controls with excess free biotin to block streptavidin interactions .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis for reproducible bioconjugation?

  • Quality Control: Require vendors to provide HPLC purity (>95%) and MALDI-TOF mass spec data.
  • In-house validation: Perform small-scale test reactions with azide-functionalized standards (e.g., azide-fluorescein) to quantify conjugation efficiency via fluorescence quenching or gel analysis .

Q. How can this compound be integrated into multiplexed detection workflows without cross-reactivity?

Pair with orthogonal labeling systems (e.g., tetrazine-TCO for dual tagging). For sequential labeling:

  • Step 1: Perform SPAAC with this compound.
  • Step 2: Quench unreacted DBCO groups with excess azide-PEG4-amine.
  • Step 3: Use streptavidin-coated magnetic beads for pull-down assays, ensuring no interference with secondary tags (e.g., His-tags) .

Q. What experimental controls are essential when using this compound in live-cell imaging studies?

  • Negative control 1: Cells treated with azide-free medium to assess non-specific DBCO binding.
  • Negative control 2: Competition with excess free DBCO-PEG4 (no biotin) to confirm specificity.
  • Positive control: Azide-modified fluorescent probes (e.g., Alexa Fluor 647-azide) to validate SPAAC efficiency .

Q. Data Analysis and Contradiction Resolution

Q. How to resolve conflicting results in this compound-based pull-down assays (e.g., low target enrichment)?

  • Potential Issue 1: Incomplete biotinylation. Solution: Quantify biotin incorporation via HABA assay (extinction coefficient: 34,500 M⁻¹cm⁻¹ at 500 nm).
  • Potential Issue 2: Streptavidin bead saturation. Solution: Titrate bead capacity using a biotinylated standard (e.g., biotin-BSA) .

Q. What analytical methods confirm successful this compound conjugation to nucleic acids (e.g., RNA or DNA)?

  • PAGE analysis: Compare mobility shifts between conjugated and unconjugated strands (e.g., ~1.5 kDa increase for this compound).
  • Mass spectrometry: Use MALDI-TOF to detect mass additions corresponding to this compound (749.92 Da).
  • Streptavidin blot: Hybridize conjugated nucleic acids to nitrocellulose and probe with streptavidin-HRP .

Properties

IUPAC Name

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H51N5O8S/c45-35(12-6-5-11-34-38-32(28-53-34)42-39(48)43-38)41-18-20-50-22-24-52-26-25-51-23-21-49-19-16-36(46)40-17-15-37(47)44-27-31-9-2-1-7-29(31)13-14-30-8-3-4-10-33(30)44/h1-4,7-10,32,34,38H,5-6,11-12,15-28H2,(H,40,46)(H,41,45)(H2,42,43,48)/t32-,34-,38-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNHSQAOQVNHUGL-QRBHCBQLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCC(=O)NCCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCC(=O)NCCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H51N5O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601099282
Record name (3aS,4S,6aR)-N-[19-(11,12-Didehydrodibenz[b,f]azocin-5(6H)-yl)-15,19-dioxo-3,6,9,12-tetraoxa-16-azanonadec-1-yl]hexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601099282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

749.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1255942-07-4
Record name (3aS,4S,6aR)-N-[19-(11,12-Didehydrodibenz[b,f]azocin-5(6H)-yl)-15,19-dioxo-3,6,9,12-tetraoxa-16-azanonadec-1-yl]hexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1255942-07-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3aS,4S,6aR)-N-[19-(11,12-Didehydrodibenz[b,f]azocin-5(6H)-yl)-15,19-dioxo-3,6,9,12-tetraoxa-16-azanonadec-1-yl]hexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601099282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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